molecular formula C15H14N2O5S B5599439 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

Cat. No.: B5599439
M. Wt: 334.3 g/mol
InChI Key: JZKQPBQFULMPPG-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.06234272 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, which is involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of similar compounds, such as sulfonamides, suggest that they are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the inhibition of its target enzymes. This can lead to an increase in acetylcholine levels, affecting nerve signal transmission, and a disruption in inflammatory responses due to changes in arachidonic acid metabolism .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media , suggesting that a basic environment may be favorable for the compound’s action. Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity.

Biochemical Analysis

Biochemical Properties

The compound interacts with various biomolecules in biochemical reactions. It has been found to inhibit biofilm formation in bacterial strains such as Escherichia coli and Bacillus subtilis . The nature of these interactions involves the sulfonamide and benzodioxane fragments of 4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. It influences cell function by inhibiting the formation of bacterial biofilms .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of biofilm formation in bacteria. This is likely achieved through binding interactions with biomolecules involved in biofilm formation .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c16-15(18)10-1-3-11(4-2-10)17-23(19,20)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9,17H,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKQPBQFULMPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.